3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
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Overview
Description
3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with an isopropylsulfonyl group and a 2-methyl-1,3-dioxoisoindolin-4-yl moiety, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-methyl-1,3-dioxoisoindolin-4-yl Moiety: This moiety can be attached through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable derivative of 2-methyl-1,3-dioxoisoindolin-4-yl.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or isoindolinones.
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit proteases or kinases, affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
- 3-(ethylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
- 3-(propylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
Uniqueness
3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-11(2)27(25,26)13-7-4-6-12(10-13)17(22)20-15-9-5-8-14-16(15)19(24)21(3)18(14)23/h4-11H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOFGZOAKXCAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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